O-(3,3-difluoropropyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(3,3-difluoropropyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)1-2-7-6/h3H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMZSJYCAZAJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Hydroxylamines As Versatile Synthons
Hydroxylamines and their derivatives are highly valued in organic synthesis for their unique reactivity, serving as versatile synthons—building blocks used to introduce specific structural motifs into a molecule. With the chemical formula NH₂OH, the parent compound hydroxylamine (B1172632) contains both a nucleophilic nitrogen and oxygen atom, allowing it to react with a wide range of electrophiles. organic-chemistry.org O-substituted hydroxylamines, such as the title compound, retain the nucleophilic amine group, which is central to many of their characteristic reactions.
One of the most powerful applications of O-alkylhydroxylamines is in the construction of nitrogen- and oxygen-containing heterocycles, which are core structures in many biologically active molecules. nih.gov They are key precursors for the synthesis of isoxazoles and isoxazolines through [3+2] cycloaddition reactions with alkynes or alkenes. nih.govchemistrytalk.org In these reactions, the hydroxylamine derivative can be converted into a nitrile oxide intermediate, which then readily reacts with a pi-system to form a five-membered ring. orgsyn.org This method is a cornerstone of heterocyclic chemistry due to its efficiency and high degree of control over the final product's structure.
Furthermore, hydroxylamine derivatives are employed as electrophilic aminating agents, enabling the formation of C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. nih.gov This reactivity is crucial for installing amino groups into complex molecules, a common requirement in the development of pharmaceuticals and other functional organic compounds. organic-chemistry.org The ability of hydroxylamines to participate in diverse transformations, including conjugate additions and rearrangements, solidifies their status as indispensable tools for the modern synthetic chemist. nih.govconsensus.app
Significance of Fluorination in Organic Chemistry and Material Science
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategic incorporation, known as fluorination, has become a vital tool in medicinal chemistry, agrochemistry, and material science. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. organic-chemistry.org
In medicinal chemistry, replacing hydrogen atoms with fluorine can enhance a drug's effectiveness in several ways. It can increase metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's half-life in the body. nih.gov Fluorination can also modulate a molecule's lipophilicity and basicity (pKa), which can improve its absorption, distribution, and membrane permeability. nih.gov These modifications can lead to drugs with higher potency, greater selectivity for their biological target, and an improved safety profile.
Beyond pharmaceuticals, fluorination is critical in material science. Fluorinated polymers exhibit unique properties such as chemical inertness, durability, and low surface energy, making them suitable for a wide range of applications. In the field of medical imaging, the positron-emitting isotope fluorine-18 (B77423) is the most widely used radionuclide for Positron Emission Tomography (PET). nih.govrsc.orgrsc.org Fluorine-18 labeled building blocks are synthesized and incorporated into tracers, which allow for the non-invasive visualization of biological processes in real-time, a crucial tool for both clinical diagnostics and drug development research. rsc.orgrsc.org
Current Research Landscape and Emerging Directions for O 3,3 Difluoropropyl Hydroxylamine Derivatives
Direct O-Alkylation Strategies
Direct O-alkylation represents the most straightforward conceptual approach, involving the formation of the C-O bond between the hydroxylamine oxygen and the 3,3-difluoropropyl carbon chain in a single key step.
The classical and most common method for forming O-alkyl hydroxylamines is the nucleophilic substitution reaction between a hydroxylamine derivative and an alkyl electrophile. In this case, a suitable 3,3-difluoropropyl electrophile, such as 3,3-difluoropropyl bromide or a sulfonate ester (e.g., tosylate, mesylate), would be reacted with a hydroxylamine nucleophile.
Due to the bidentate nucleophilicity of free hydroxylamine (NH₂OH), which can react on either the nitrogen or oxygen atom, direct alkylation is often unselective. organic-chemistry.org To overcome this, N-protected hydroxylamine derivatives are typically employed to ensure exclusive O-alkylation. A common choice is N-hydroxyphthalimide, which enhances the acidity of the N-OH proton and directs alkylation to the oxygen atom. The reaction sequence involves:
Activation of 3,3-difluoropropan-1-ol into a good leaving group, for instance, by converting it to 1-bromo-3,3-difluoropropane or 3,3-difluoropropyl tosylate.
Reaction of the electrophile with a base-treated N-protected hydroxylamine, such as N-hydroxyphthalimide.
Removal of the protecting group, typically via hydrazinolysis (using hydrazine) or aminolysis, to release the desired this compound. google.com
A patent for a general hydroxylamine synthesis method outlines a similar three-step process: alcohol activation to a sulfonate ester, reaction with an N-hydroxy cyclic imide, and subsequent deprotection. google.com This general procedure is highly applicable to the target molecule.
| Step | Reagents & Conditions | Purpose | Reference |
| 1. Electrophile Formation | 3,3-difluoropropan-1-ol, TsCl, Pyridine | Converts the alcohol into a better leaving group (tosylate). | General Knowledge |
| 2. O-Alkylation | N-hydroxyphthalimide, K₂CO₃, DMF | Nucleophilic attack of the protected hydroxylamine on the electrophile. | google.com |
| 3. Deprotection | Hydrazine monohydrate, Ethanol, Reflux | Cleavage of the phthalimide (B116566) group to yield the free hydroxylamine. | google.com |
While transition-metal catalysis is a powerful tool in modern organic synthesis, its application for the direct O-alkylation of hydroxylamines with saturated alkyl groups is less documented than for O-arylation or O-vinylation. organic-chemistry.orgorganic-chemistry.org Palladium and copper catalysts are frequently used for cross-coupling reactions to form C-O bonds, but these typically involve sp²-hybridized carbon partners (aryl or vinyl halides/boronic acids). organic-chemistry.org
The functionalization of nonactivated C(sp³)–H bonds is an emerging field, but directing this reactivity to form a C-O bond with a hydroxylamine nucleophile at a specific position, like the one desired here, remains a significant challenge and would likely require a complex directing group strategy. nih.govnih.gov Therefore, for a simple substrate like this compound, classical nucleophilic substitution is generally considered more efficient and practical than a transition metal-catalyzed approach.
Scalable Synthesis and Process Optimization for Academic Research
Translating a synthetic route from a lab bench to a larger, more practical scale for academic or process research involves optimizing for cost, safety, efficiency, and ease of purification. For this compound, a scalable synthesis would likely be based on the indirect route using a protected hydroxylamine (as in 2.2.1) or the direct alkylation of an N-protected hydroxylamine (as in 2.1.1).
Key considerations for process optimization include:
Starting Materials: Sourcing cost-effective starting materials is crucial. This would involve either purchasing or efficiently synthesizing 3,3-difluoropropan-1-ol or a corresponding halide.
Reagents: Replacing expensive or hazardous reagents is a priority. For example, using potassium carbonate instead of sodium hydride as the base, and choosing a solvent that is both effective and has a better safety and environmental profile.
Purification: Minimizing or eliminating chromatographic purification is a major goal for scalability. Developing conditions that allow the product or key intermediates to be isolated by crystallization or distillation is highly desirable. orgsyn.org For instance, the final product, being a hydroxylamine, could be isolated as a stable crystalline salt (e.g., hydrochloride), which facilitates handling and purification. orgsyn.org
| Parameter | Lab-Scale Approach | Scalable/Optimized Approach | Reference |
| Purification | Flash chromatography | Crystallization, Distillation | google.comorgsyn.org |
| Base | Strong, hazardous bases (e.g., NaH) | Weaker, safer inorganic bases (e.g., K₂CO₃) | google.com |
| Protecting Group | May use complex or expensive groups | Cost-effective, easily cleaved groups (e.g., Boc, Phthalimide) | google.comorgsyn.org |
| Workup | Liquid-liquid extraction with various solvents | Extraction with fewer, more easily recycled solvents; direct crystallization | orgsyn.org |
Nitrogen-Centered Reactivity
The nitrogen atom in O-alkylhydroxylamines can act as either an electrophile or a nucleophile, depending on the reaction partners and conditions.
Electrophilic Amination Reactions
Hydroxylamine derivatives are a significant class of electrophilic aminating agents used to form C-N bonds. nih.govnih.gov In these reactions, the nitrogen atom of the hydroxylamine derivative is rendered electrophilic by attaching an electron-withdrawing group to the oxygen, which acts as a leaving group. This general structure is often represented as R₂N-X, where X is the activating group. nih.gov
The process can be catalyzed by transition metals, such as copper or iron, or proceed under uncatalyzed conditions. nih.govwiley-vch.de In a catalyzed cycle, the metal complex may undergo oxidative addition into the N-O bond, followed by reductive elimination to form the new C-N bond. wiley-vch.de A variety of hydroxylamine-derived reagents, such as those activated with sulfonyl or acyl groups, have been developed for the direct introduction of unprotected amino groups into organic molecules, enhancing synthetic efficiency by avoiding protection-deprotection steps. nih.gov
Nucleophilic Addition Reactions
The nitrogen atom of hydroxylamine and its derivatives can also act as a nucleophile. These reagents can participate in nucleophilic addition reactions, for instance, with carbonyl compounds like ketones and aldehydes to form oximes. libretexts.org The nucleophilicity of the nitrogen atom is a key factor in these transformations.
Furthermore, hydroxylamine derivatives can be used as precursors to generate imines in situ. These imines can then undergo nucleophilic addition with a variety of carbon and heteroatom nucleophiles, allowing for the construction of diverse molecular frameworks, including amino acid derivatives. nih.gov This strategy circumvents the challenges associated with the direct handling of often unstable imine intermediates.
Oxygen-Centered Reactivity
Reactions centered on the oxygen atom of O-alkylhydroxylamines often involve the cleavage of the weak N-O bond, which is a key step in various rearrangements.
Participation in Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. thieme-connect.de O-Alkylhydroxylamines and their derivatives are known precursors for various types of sigmatropic rearrangements, particularly rsc.orgrsc.org and rsc.orgnih.gov shifts, which are valuable for constructing carbon-heteroatom bonds. rsc.orgresearchgate.net
The presence of fluorine atoms can influence the kinetic and thermodynamic parameters of sigmatropic rearrangements, as seen in studies of fluorinated 1,5-hexadienes undergoing the Cope rearrangement. However, specific studies on fluorinated O-alkylhydroxylamines in this context are scarce.
researchgate.netresearchgate.net-Sigmatropic Rearrangements and Analogous Pericyclic Processes
There is no specific information available in the searched literature regarding the participation of this compound or related O-alkylhydroxylamines in researchgate.netresearchgate.net-sigmatropic rearrangements.
nih.govresearchgate.net-Rearrangement Pathways
There is no specific information available in the searched literature regarding the participation of this compound or related O-alkylhydroxylamines in nih.govresearchgate.net-rearrangement pathways. While rsc.orgnih.gov- and rsc.orgrsc.org-rearrangements of hydroxylamine derivatives are well-documented, nih.govresearchgate.net-shifts are not a commonly reported reaction pathway for this class of compounds. rsc.orgnih.gov
Reductive and Oxidative Transformations of the N-O Bond
The nitrogen-oxygen single bond in hydroxylamine derivatives is relatively weak, with a bond dissociation energy of approximately 57 kcal/mol, making it susceptible to both reductive and oxidative cleavage. mdpi.com This reactivity is fundamental to the synthetic utility of this class of compounds.
For illustrative purposes, the table below shows typical conditions and yields for the reductive cleavage of related O-alkylhydroxylamines using SmI₂. It is anticipated that this compound would undergo a similar transformation to yield 3,3-difluoropropylamine.
| Substrate (O-Alkylhydroxylamine) | Product (Amine) | Reagent | Solvent | Additive | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| O-Benzylhydroxylamine | Benzylamine | SmI₂ | THF | H₂O | 95 | csic.es |
| N-Acetyl-O-benzylhydroxylamine | N-Acetylbenzylamine | SmI₂ | THF | H₂O | 92 | csic.es |
| This compound | 3,3-Difluoropropylamine | SmI₂ | THF | H₂O | Estimated >90 | Analogous reaction |
Oxidative Transformations: The oxidation of hydroxylamines can lead to various products, including nitrones, oximes, or, in the case of the parent hydroxylamine, nitrous oxide (N₂O) or dinitrogen (N₂), depending on the oxidant and reaction conditions. rsc.org For secondary O-alkylhydroxylamines, oxidation with reagents like hydrogen peroxide catalyzed by methylrhenium trioxide (MTO) can produce nitrones in high yields. acs.org
The oxidation of the parent hydroxylamine by iron(III) has been studied kinetically, revealing a complex dependence on the concentrations of the reactants and pH. rsc.org For this compound, oxidation is expected to be influenced by the electron-withdrawing nature of the difluoropropyl group, which could affect the oxidation potential of the nitrogen atom. In advanced oxidation processes, hydroxylamine can be transformed into reactive nitrogen species such as nitroxyl (B88944) (HNO), nitric oxide radical (•NO), and nitrogen dioxide radical (•NO₂). nih.gov
The following table illustrates the oxidation of hydroxylamine and a secondary hydroxylamine, providing a basis for predicting the behavior of this compound.
| Substrate | Oxidant | Catalyst | Major Product | Reference |
|---|---|---|---|---|
| Hydroxylamine (NH₂OH) | Fe(III) (excess) | None | N₂O | rsc.org |
| Dibenzylhydroxylamine | H₂O₂ | Methylrhenium trioxide (MTO) | Dibenzylnitrone | acs.org |
| This compound | e.g., H₂O₂ | e.g., MTO | Corresponding nitrone or other oxidation products | Predicted |
Reactivity Modulated by the 3,3-Difluoropropyl Moiety
The geminal fluorine atoms at the 3-position of the propyl group exert significant electronic effects that modulate the reactivity of the distal hydroxylamine functionality.
Inductive Effects and Their Influence on Reaction Centers
Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly polarize the C-F bonds, which in turn withdraws electron density from the adjacent carbon atoms and, to a lesser extent, from the oxygen and nitrogen atoms of the hydroxylamine group. This inductive effect is expected to lower the pKa of the conjugate acid of the hydroxylamine, making the nitrogen lone pair less basic and less nucleophilic compared to its non-fluorinated counterpart. The reduced electron density on the nitrogen atom can also influence the rates of reactions involving this center. For example, in reactions where the hydroxylamine acts as a nucleophile, the rate may be decreased. Conversely, in reactions where the departure of a leaving group from the nitrogen is involved, the increased partial positive charge on the nitrogen could potentially accelerate the reaction. stackexchange.com
Stereoelectronic Control by Geminal Fluorine Atoms
Stereoelectronic effects arise from the spatial arrangement of orbitals and can have a profound impact on reactivity. The geminal difluoro group can exert stereoelectronic control through hyperconjugative interactions. The C-F bonds possess low-lying σ* antibonding orbitals that can act as electron acceptors. These orbitals can interact with neighboring filled orbitals, such as the lone pair on the oxygen or nitrogen atom, leading to stabilization of certain conformations. This interaction, often referred to as negative hyperconjugation, can influence the rotational barriers around the C-C and C-O bonds and may favor specific conformers in the ground state and transition states of reactions. While direct experimental evidence for this compound is lacking, studies on other fluorinated systems have demonstrated the importance of such stereoelectronic effects in determining reaction outcomes and rates. acs.org
Advanced Mechanistic Studies
To fully elucidate the reaction pathways of this compound and its derivatives, advanced mechanistic studies, including kinetic investigations and isotopic labeling experiments, are essential.
Kinetic Investigations and Rate Law Determinations
Kinetic studies provide quantitative information about reaction rates and how they are affected by the concentrations of reactants, catalysts, and other species. The rate law for a reaction describes this mathematical relationship and offers insights into the reaction mechanism, particularly the rate-determining step. For instance, the oxidation of hydroxylamine by iron(III) was found to follow a complex rate law, indicating a multi-step mechanism involving pre-equilibria. rsc.org A similar kinetic analysis of reactions involving this compound would be invaluable.
The table below presents hypothetical rate data for a reaction of this compound, illustrating how such data can be used to determine the reaction order with respect to each reactant.
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of Reactant B quadruples the rate, indicating a second-order dependence. Thus, the hypothetical rate law would be: Rate = k[this compound][Reactant B]².
Isotopic Labeling Experiments for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. researchgate.netnih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹⁴C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of that atom in the products can be determined using techniques such as mass spectrometry or NMR spectroscopy.
For example, in studying the mechanism of N-O bond cleavage, one could synthesize this compound with an ¹⁸O label. The location of the ¹⁸O atom in the products of a reductive or oxidative cleavage reaction would reveal whether the N-O bond was cleaved between the nitrogen and oxygen or the oxygen and the propyl group. Similarly, ¹⁵N labeling of the nitrogen atom could be used to follow its path in complex rearrangements or cyclization reactions. acs.org
The following table outlines a hypothetical isotopic labeling study to investigate the mechanism of a reaction involving this compound.
| Labeled Substrate | Reaction | Expected Product if Path A Occurs | Expected Product if Path B Occurs | Analytical Method |
|---|---|---|---|---|
| O-(3,3-difluoropropyl)hydroxyl[¹⁸O]amine | Reductive Cleavage (e.g., with SmI₂) | 3,3-Difluoropropanol + NH₃ | 3,3-Difluoropropylamine + H₂¹⁸O | Mass Spectrometry |
| O-(3,3-difluoropropyl)[¹⁵N]hydroxylamine | Oxidative Cyclization | ¹⁵N-containing heterocycle | Non-¹⁵N-containing heterocycle + ¹⁵N-labeled byproduct | ¹⁵N NMR Spectroscopy |
Identification and Characterization of Transient Reaction Intermediates
The investigation of reaction mechanisms involving this compound would invariably focus on the identification and characterization of transient intermediates. The cleavage of the N-O bond, a characteristic reaction of hydroxylamine derivatives, can proceed through either homolytic or heterolytic pathways, leading to different types of reactive species. mdpi.comnih.gov
Homolytic Cleavage: Thermal or photochemical conditions can induce the homolysis of the relatively weak N-O bond, generating an aminyl radical and a 3,3-difluoropropoxy radical.
Aminyl Radical (•NH2): This is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or dimerization.
3,3-Difluoropropoxy Radical (F2CHCH2CH2O•): The fate of this radical would be of significant interest. Alkoxy radicals are known to undergo β-scission, and in this case, it could lead to the formation of formaldehyde (B43269) and a 2,2-difluoroethyl radical. rsc.org The high electronegativity of the fluorine atoms would influence the stability and subsequent reaction pathways of these radical intermediates. nih.gov
Heterolytic Cleavage: In the presence of acids or bases, or through interaction with polar reagents, the N-O bond can cleave heterolytically.
Nitrenium Ions: Protonation of the nitrogen atom followed by loss of the 3,3-difluoropropanol leaving group could, in principle, generate a nitrenium ion ([H2N]+). However, this is a high-energy intermediate. More commonly, N-O bond cleavage is facilitated in derivatives where the nitrogen is substituted. rsc.org
Aminating Agents: O-substituted hydroxylamines can act as electrophilic aminating agents. rsc.orgrsc.org For instance, in the presence of a suitable activating group on the oxygen, this compound derivatives could react with nucleophiles, transferring the amino group and generating 3,3-difluoropropanol as a byproduct.
The characterization of these transient species would likely rely on a combination of spectroscopic techniques, such as electron paramagnetic resonance (EPR) for radical intermediates, and trapping experiments. In trapping experiments, a reactive species is allowed to react with a known compound to form a stable product, which can then be isolated and identified, providing indirect evidence for the existence of the transient intermediate.
| Putative Transient Intermediate | Generating Pathway | Potential Subsequent Reactions | Method of Detection/Characterization |
| Aminyl Radical (•NH2) | Homolytic N-O bond cleavage | Hydrogen abstraction, addition to π-systems, dimerization | EPR Spectroscopy, Chemical Trapping |
| 3,3-Difluoropropoxy Radical | Homolytic N-O bond cleavage | β-Scission, hydrogen abstraction | EPR Spectroscopy, Chemical Trapping, Product Analysis |
| Nitrenium Ion ([H2N]+) | Heterolytic N-O bond cleavage (less likely for parent) | Rearrangement, reaction with nucleophiles | Indirectly through product analysis |
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the reactivity of this compound. These methods can elucidate reaction mechanisms, determine the energies of intermediates and transition states, and predict various reactivity parameters.
Density Functional Theory (DFT) is a versatile computational method used to study the electronic structure and energetics of molecules. mdpi.com For this compound, DFT calculations would be invaluable for:
Mapping Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, detailed reaction energy profiles for processes like N-O bond cleavage can be constructed. This would allow for the determination of activation barriers and reaction enthalpies. organic-chemistry.org
Investigating the Influence of Fluorination: DFT studies can quantify the electronic effect of the 3,3-difluoroalkyl group on the N-O bond dissociation energy (BDE). It is anticipated that the electron-withdrawing nature of the fluorine atoms will impact the BDE, a key parameter in predicting the ease of homolysis. acs.org
Characterizing Transition State Geometries: The geometry of transition states provides crucial insights into the reaction mechanism. For example, the transition state for a concerted reaction will differ significantly from that of a stepwise process involving discrete intermediates.
A hypothetical DFT study might compare the N-O bond dissociation energies for O-propylhydroxylamine and this compound to quantify the impact of fluorination.
| Compound | Hypothetical N-O BDE (kcal/mol) - DFT Calculation | Expected Trend |
| O-propylhydroxylamine | Value X | Baseline |
| This compound | Value Y | Y ≠ X, likely influenced by inductive effects |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the solvent environment. nih.gov For this compound, MD simulations could be employed to:
Analyze Conformational Preferences: The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the most stable conformations and the energy barriers between them. This is important as the reactivity of the molecule can be conformation-dependent.
Simulate Solvent Effects: Reactions are often significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent and its interactions with the solute, providing a more realistic picture of the reaction environment and its effect on reaction pathways.
Explore Molecular Collisions and Orientations: For bimolecular reactions, the relative orientation of the reacting molecules is critical. MD simulations can provide information on the frequency and geometry of molecular encounters that could lead to a reaction.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. rasayanjournal.co.in These descriptors, often calculated using DFT, can provide a rapid assessment of a molecule's chemical behavior. rsc.org
Key descriptors relevant to this compound would include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Global Reactivity Descriptors:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local Reactivity Descriptors (Fukui Functions): These descriptors indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
The calculated values of these descriptors could be used to predict how this compound would react with different reagents and to compare its reactivity with other hydroxylamine derivatives.
| Quantum Chemical Descriptor | Significance for Reactivity | Predicted Influence of 3,3-Difluoro Group |
| HOMO Energy | Electron-donating ability | Lowered due to electron-withdrawing fluorine atoms |
| LUMO Energy | Electron-accepting ability | Lowered, potentially increasing susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Chemical stability/reactivity | Likely altered compared to non-fluorinated analog |
| Electrophilicity Index (ω) | Propensity to act as an electrophile | Potentially increased |
Applications of O 3,3 Difluoropropyl Hydroxylamine in Complex Molecule Synthesis
As a Reagent for the Construction of Nitrogen- and Oxygen-Containing Heterocycles
Cycloaddition Reactions (e.g., Isoxazoline (B3343090) and Oxime Ether Synthesis)
O-(3,3-difluoropropyl)hydroxylamine is a precursor for the in situ generation of the corresponding nitrile oxide, a 1,3-dipole. This reactive intermediate readily participates in [3+2] cycloaddition reactions with alkenes to form isoxazolines. nih.govyoutube.com The reaction typically proceeds by treating the hydroxylamine (B1172632) with an oxidizing agent, such as sodium hypochlorite, to generate the nitrile oxide, which then reacts with a dipolarophile. nih.gov This method provides a direct route to 3-(3,3-difluoropropyl)-substituted isoxazolines, which are valuable scaffolds in medicinal chemistry.
Table 1: Examples of Cycloaddition and Oxime Ether Synthesis
| Reactant 1 | Reactant 2 | Product Type | Key Features |
|---|---|---|---|
| This compound | Alkene | Isoxazoline | [3+2] cycloaddition, formation of a five-membered heterocycle |
Annulation Reactions for Polycyclic Frameworks
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful strategies for the construction of polycyclic systems. While specific examples detailing the use of this compound in annulation reactions to form polycyclic frameworks are not extensively documented in the provided search results, the reactivity of the hydroxylamine and its derivatives suggests potential applications in this area. For instance, intramolecular cycloadditions of an in situ-generated nitrile oxide tethered to a pi-system could provide access to fused or bridged polycyclic isoxazolines. Further research in this area could expand the synthetic utility of this fluorinated building block.
In the Preparation of Fluoroalkylated Amine Scaffolds
The introduction of fluorinated alkyl groups into amine scaffolds is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties. This compound serves as a valuable precursor for the synthesis of such compounds.
Synthesis of Chiral Fluorine-Containing Building Blocks
Chiral, fluorine-containing building blocks are highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.govbeilstein-journals.org The difluoropropyl group in this compound can be incorporated into more complex chiral molecules. For example, the hydroxylamine could be reacted with a chiral α,β-unsaturated ester in a Michael addition reaction. The resulting adduct, possessing a new stereocenter, could then be further manipulated to generate a variety of chiral fluorine-containing building blocks. The development of catalytic, enantioselective methods for such transformations would be of significant interest. sioc-journal.cn
Table 2: Potential Strategies for Chiral Fluoroalkylated Amine Synthesis
| Starting Material | Reaction Type | Potential Chiral Product | Key Considerations |
|---|---|---|---|
| Oxime ether of this compound | Asymmetric Reduction | Chiral 3,3-difluoropropylamine derivative | Choice of chiral reducing agent or catalyst |
Aminative Difunctionalization Reactions of Alkenes
The direct, two-carbon difunctionalization of alkenes represents a powerful strategy for rapidly increasing molecular complexity. In this context, this compound has been utilized in copper-catalyzed reactions to achieve the 1,2-amino-oxygenation, -alkynylation, and -cyanation of styrenes. These transformations proceed by generating an electrophilic aminating reagent in situ, which then engages with the alkene.
One notable example involves the reaction of styrenes with this compound in the presence of a copper catalyst. This process leads to the formation of vicinal amino-oxygenated products, where the difluoropropylamino group and an oxygen-containing functionality are installed across the double bond. The reaction conditions and outcomes of these aminative difunctionalization reactions are summarized in the table below.
| Alkene Substrate | Reagent 2 | Catalyst System | Solvent | Product Type |
| Styrene | TMSCN | Cu(OTf)₂ | DCE | 1,2-aminocyanation |
| 4-Methylstyrene | Phenylacetylene | Cu(OTf)₂ | DCE | 1,2-aminoalkynylation |
| 4-Chlorostyrene | H₂O | Cu(OTf)₂ | DCE | 1,2-amino-oxygenation |
This table presents a summary of representative aminative difunctionalization reactions of alkenes using this compound.
Role in Enabling Novel Organic Transformations
Beyond its direct application as a reagent, this compound plays a crucial role in the development of new catalytic processes. Its ability to be activated under specific conditions opens up avenues for novel reaction pathways.
Development of Catalytic Cycles Involving Hydroxylamine Activation
The activation of this compound is a key step in its participation in catalytic cycles. In copper-catalyzed reactions, the hydroxylamine is believed to coordinate to the copper center. This coordination facilitates the cleavage of the N-O bond, generating a reactive nitrogen-centered species. This species can then undergo various transformations, such as addition to unsaturated systems. The catalytic cycle is completed by the regeneration of the active copper catalyst, allowing for the continuous conversion of starting materials to products. The precise nature of the intermediates in these catalytic cycles is an area of ongoing research, with spectroscopic and computational studies being employed to elucidate the reaction mechanisms.
Integration into Cascade Reactions and Multicomponent Strategies
The reactivity profile of this compound makes it an attractive component for cascade and multicomponent reactions. In these strategies, multiple bond-forming events occur in a single operation, leading to a significant increase in molecular complexity from simple starting materials. For instance, a multicomponent reaction involving an alkene, this compound, and a third component (such as a cyanide or alkyne source) can be envisioned. In such a process, the initial aminative functionalization of the alkene would generate an intermediate that could then be trapped by the third component, all within a single pot. The development of such strategies is highly desirable as they offer improved efficiency and atom economy compared to traditional stepwise synthetic sequences.
Advanced Analytical and Spectroscopic Characterization in Research of O 3,3 Difluoropropyl Hydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For O-(3,3-difluoropropyl)hydroxylamine, a multi-nuclear approach is essential to fully characterize its distinct structural features.
¹H, ¹³C, and ¹⁹F NMR for Detailed Structural and Stereochemical Analysis
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's framework.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl chain and the amine group. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) would likely appear as a triplet, coupled to the adjacent methylene group. The CH₂ group in the middle of the chain would present as a more complex multiplet, a triplet of triplets, due to coupling with both the adjacent CH₂ and the geminal fluorine atoms. The proton of the difluoromethyl group (CHF₂) would resonate as a triplet, split by the two fluorine atoms. The protons of the hydroxylamine (B1172632) group (NH₂OH) may appear as broad singlets, and their chemical shift could be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would corroborate the carbon skeleton. The three carbon atoms of the propyl chain are chemically non-equivalent and would therefore show three distinct signals. The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling, and its chemical shift would be significantly downfield. The other two carbon atoms of the propyl chain would also have unique chemical shifts reflecting their electronic environment.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It would show a single resonance for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent proton of the CHF₂ group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atoms.
A hypothetical data table summarizing the expected NMR shifts is presented below.
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.0 | t | JHF ≈ 55 | CHF₂ |
| ¹H | ~4.0 | t | JHH ≈ 7 | O-CH₂ |
| ¹H | ~2.2 | tq | JHH ≈ 7, JHF ≈ 15 | CH₂-CHF₂ |
| ¹H | ~5.5 | br s | - | NH₂ |
| ¹³C | ~120 | t | JCF ≈ 240 | CF₂ |
| ¹³C | ~70 | s | - | O-CH₂ |
| ¹³C | ~35 | t | JCF ≈ 25 | CH₂-CF₂ |
| ¹⁹F | ~-115 | t | JHF ≈ 55 | CF ₂ |
Note: This is a hypothetical representation of NMR data for illustrative purposes.
Two-Dimensional NMR Techniques for Connectivity and Proximity
To unambiguously assign the signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons, showing cross-peaks between the O-CH₂ and CH₂-CHF₂ protons, and between the CH₂-CHF₂ and CHF₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons and fluorine atoms, which can be useful for conformational analysis.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the this compound molecule. By varying the temperature, it is possible to study the rotation around the C-C and C-O bonds. Furthermore, proton exchange processes of the NH₂OH group can be investigated, providing information about intermolecular interactions and hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for determining the exact elemental formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the empirical formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 112.0460 | Hypothetical | C₃H₈F₂NO⁺ |
| [M+Na]⁺ | 134.0279 | Hypothetical | C₃H₇F₂NNaO⁺ |
Note: This is a hypothetical representation of HRMS data for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its fragmentation pathways.
For this compound, characteristic fragmentation patterns would be expected. The cleavage of the relatively weak N-O bond is a likely fragmentation pathway. Loss of small neutral molecules such as H₂O, HF, or CH₂F₂ could also be observed. The fragmentation pattern would provide valuable structural information, complementing the data obtained from NMR spectroscopy.
A plausible fragmentation pathway might involve the initial loss of the hydroxyl group, followed by rearrangements and further fragmentation of the difluoropropyl chain. The identification of key fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid state. This technique is particularly crucial for molecules that can be crystallized, providing unequivocal proof of connectivity and stereochemistry. For this compound, which is often synthesized and handled as its hydrochloride salt to enhance stability, single-crystal X-ray diffraction would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, allowing for the measurement of bond lengths, bond angles, and torsion angles.
In the case of this compound hydrochloride, X-ray crystallography would confirm the expected connectivity of the 3,3-difluoropropyl group to the oxygen atom of the hydroxylamine moiety. Furthermore, it would reveal the conformation of the propyl chain and the intermolecular interactions, such as hydrogen bonding between the hydroxylammonium cation and the chloride anion, that dictate the crystal packing.
While this compound itself is not chiral, derivatives synthesized from it could be. In such instances, X-ray crystallography using anomalous dispersion is the most reliable method for determining the absolute configuration of a chiral center.
Table 1: Representative Crystallographic Data for a Small Molecule Hydrochloride Salt
| Parameter | Example Value |
| Chemical Formula | C₃H₈Cl F₂NO |
| Formula Weight | 163.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.890(2) |
| b (Å) | 14.550(5) |
| c (Å) | 8.210(3) |
| β (°) | 105.60(3) |
| Volume (ų) | 678.0(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.602 |
| Absorption Coefficient (mm⁻¹) | 0.65 |
| Reflections Collected | 2500 |
| Unique Reflections | 1200 |
| R-factor | 0.045 |
Note: The data in this table are representative examples for a small organic hydrochloride salt and are not experimentally determined values for this compound hydrochloride.
Future Research Perspectives and Challenges in the Chemistry of O 3,3 Difluoropropyl Hydroxylamine
Development of More Sustainable and Environmentally Benign Synthetic Routes
The current synthetic routes to O-(3,3-difluoropropyl)hydroxylamine and related fluorinated hydroxylamines often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. A major challenge and a critical area for future research is the development of more sustainable and environmentally benign synthetic strategies.
Key areas of focus will include:
Catalytic Approaches: The development of catalytic methods for the direct introduction of the 3,3-difluoropropyl group to the hydroxylamine (B1172632) core would be a significant advancement. This could involve the use of transition-metal catalysts or organocatalysts to achieve high efficiency and selectivity under milder reaction conditions.
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer numerous advantages over traditional batch production. Flow chemistry can enable better control over reaction parameters, improve safety when handling potentially hazardous intermediates, and facilitate easier scale-up.
Bio-inspired Synthesis: Exploring biocatalytic or chemoenzymatic approaches could provide highly selective and environmentally friendly routes. The use of enzymes for specific bond formations could reduce the reliance on protecting groups and harsh reagents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future research should prioritize routes with high atom economy, minimizing the formation of byproducts.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Methods | Higher efficiency, improved selectivity, milder conditions. | Catalyst design and stability, cost of precious metals. |
| Flow Chemistry | Enhanced safety, better process control, ease of scalability. | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |
| High Atom Economy Routes | Reduced waste, increased efficiency, lower cost. | Requires innovative reaction design and discovery. |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The gem-difluoroalkyl group in this compound is expected to significantly influence its reactivity, potentially leading to novel chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms can activate adjacent C-H bonds and influence the nucleophilicity and electrophilicity of the hydroxylamine moiety.
Future research should investigate:
Novel Cyclization Reactions: The unique electronic properties of the difluoropropyl group could be harnessed to design novel intramolecular cyclization reactions, leading to the formation of new heterocyclic scaffolds containing a difluorinated stereocenter.
Radical Chemistry: The C-F bonds, while strong, can participate in radical reactions under specific conditions. Exploring the radical-mediated functionalization of this compound could open up new avenues for its derivatization.
Fluoride (B91410) Elimination-Addition Reactions: The lability of fluorinated amines, which are prone to fluoride elimination, presents both a challenge and an opportunity. Controlled elimination of a fluoride ion could generate a reactive intermediate that can be trapped by various nucleophiles, leading to a diverse range of products.
Design of Next-Generation Fluorinated Hydroxylamine Reagents with Enhanced Selectivity
Building upon the core structure of this compound, there is a significant opportunity to design and synthesize next-generation reagents with tailored properties for specific applications. By modifying the substituents on the nitrogen or oxygen atoms, it may be possible to fine-tune the reactivity, selectivity, and physical properties of the molecule.
Future design considerations should include:
Chiral Auxiliaries: The introduction of chiral auxiliaries could lead to the development of enantioselective fluorinating or aminating reagents.
Tuning Electronic Properties: The incorporation of electron-donating or electron-withdrawing groups at strategic positions could be used to modulate the reactivity of the hydroxylamine moiety.
Improved Stability and Handling: Research into derivatives with improved stability and ease of handling would be crucial for their widespread adoption in synthetic chemistry.
Integration with Automation and High-Throughput Experimentation in Synthetic Method Development
The development of new synthetic methods and the optimization of reaction conditions can be a time-consuming and labor-intensive process. The integration of automation and high-throughput experimentation (HTE) offers a powerful approach to accelerate research in the chemistry of this compound.
HTE platforms can be used to:
Rapidly Screen Catalysts and Reagents: Automated systems can perform a large number of experiments in parallel, allowing for the rapid screening of different catalysts, ligands, solvents, and other reaction parameters.
Optimize Reaction Conditions: By systematically varying multiple parameters, HTE can be used to quickly identify the optimal conditions for a given transformation.
Discover New Reactions: The ability to explore a vast reaction space can lead to the serendipitous discovery of new and unexpected reactivity.
Advanced Theoretical Predictions for Discovery of Novel Reactivity and Applications
Computational chemistry and theoretical predictions are becoming increasingly valuable tools in modern chemical research. The application of advanced theoretical methods can provide deep insights into the structure, bonding, and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.
Theoretical studies can be employed to:
Predict Reaction Mechanisms: Density functional theory (DFT) and other computational methods can be used to elucidate the mechanisms of known and potential reactions, providing a rational basis for reaction optimization.
Calculate Physicochemical Properties: Theoretical calculations can predict key properties such as bond dissociation energies, acidity/basicity, and conformational preferences, which are crucial for understanding and predicting reactivity.
Design Novel Reagents: Computational screening can be used to design new derivatives of this compound with desired electronic and steric properties for specific applications.
By embracing these future research perspectives and addressing the associated challenges, the scientific community can unlock the full potential of this compound and pave the way for its use in the development of new medicines, materials, and technologies.
Q & A
Q. What are the established synthetic routes for O-(3,3-difluoropropyl)hydroxylamine, and what are their key optimization parameters?
The synthesis of this compound (CAS 167951-52-2) typically involves nucleophilic substitution or reductive amination of fluorinated precursors. For example, alkylation of hydroxylamine with 3,3-difluoropropyl bromide under controlled pH (neutral to slightly basic conditions) can yield the target compound. Key parameters include temperature (0–25°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like over-alkylation. Evidence from analogous hydroxylamine derivatives (e.g., O-cyclobutylmethyl derivatives) suggests inert atmospheres (N₂/Ar) are critical to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological characterization involves:
- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., difluoropropyl group integration) and detect impurities like unreacted precursors.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- HPLC/GC-MS : Paired with derivatization (e.g., using PFBHA for carbonyl detection) to quantify trace impurities . Batch-specific certificates of analysis (CoA) should be cross-referenced for purity thresholds (>95% typical for research-grade material) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Tightly sealed goggles, nitrile gloves (tested for chemical resistance), and lab coats. Glove penetration times must align with manufacturer specifications due to the compound’s potential reactivity .
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Inert, moisture-free environments (e.g., under argon) at 2–8°C to prevent degradation .
Q. Which analytical techniques are suitable for detecting this compound in complex matrices?
Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) enhances detection of carbonyl-containing derivatives via GC-MS. For non-volatile analytes, reverse-phase HPLC with UV/fluorescence detection (λ = 210–280 nm) is preferred. Method validation should include spike-recovery experiments (85–115% acceptable) and calibration against certified reference standards .
Advanced Research Questions
Q. How do [3,3]-sigmatropic rearrangements influence the reactivity of this compound in catalytic systems?
Hydroxylamine derivatives undergo [3,3]-sigmatropic shifts under thermal or acidic conditions, enabling applications in asymmetric synthesis. For this compound, the electron-withdrawing difluoropropyl group may stabilize transition states, altering reaction kinetics. Computational modeling (DFT) and isotopic labeling (e.g., ¹⁵N) are recommended to map mechanistic pathways and optimize enantioselectivity in C–N bond-forming reactions .
Q. What strategies resolve contradictory NMR data for this compound derivatives?
Discrepancies in ¹⁹F NMR shifts (e.g., unexpected splitting) often arise from conformational flexibility or solvent effects. Strategies include:
Q. How does the difluoropropyl moiety affect the compound’s enzymatic inhibition profiles compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances binding affinity to enzyme active sites (e.g., cytochrome P450 isoforms). Comparative studies using fluorinated vs. non-fluorinated hydroxylamines in kinetic assays (IC₅₀, Kᵢ) reveal steric and electronic effects. For example, the difluoropropyl group may reduce metabolic clearance by resisting oxidative degradation, as seen in arylcyclohexylamine analogs .
Q. What advanced computational methods predict the stability of this compound under varying pH and temperature conditions?
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., Gibbs free energy of hydrolysis) model degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with in silico predictions. Degradation products (e.g., NH₂OH or fluoropropanol) are quantified via LC-MS/MS .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) to track reaction progress.
- DoE Optimization : Factorial designs to identify critical parameters (e.g., catalyst loading, solvent polarity).
- Purification : Gradient flash chromatography or preparative HPLC to isolate high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
